molecular formula C9H15N3 B13254469 3-(3-Methyl-1H-pyrazol-1-yl)piperidine

3-(3-Methyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B13254469
M. Wt: 165.24 g/mol
InChI Key: PYNODVRDNCOPPA-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Piperidine (B6355638) Scaffolds in Drug Discovery and Development

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical development. It is a privileged scaffold found in a multitude of approved drugs and biologically active compounds. researchgate.netnih.gov The versatility of the pyrazole ring allows it to engage in various biological interactions, contributing to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov More than 40 drugs approved by the FDA contain a pyrazole nucleus, a testament to its importance in medicinal chemistry. researchgate.net

Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of ligands for a wide range of biological targets, particularly within the central nervous system (CNS). researchgate.net

The strategic combination of these two scaffolds in the 3-(3-Methyl-1H-pyrazol-1-yl)piperidine core offers the potential for synergistic effects, allowing for the fine-tuning of physicochemical properties and biological activity.

Historical and Current Research Landscape of the this compound Core

Historically, research into pyrazolylpiperidine derivatives has been part of the broader exploration of heterocyclic compounds in drug discovery. More recently, focused investigations into specific substitution patterns, such as that found in this compound, have gained traction. A notable area of contemporary research involves the synthesis of derivatives of this core as novel heterocyclic amino acids, intended to serve as versatile building blocks in the creation of compound libraries for drug screening. mdpi.comnih.gov

A 2021 study by Matulevičiūtė and colleagues detailed the regioselective synthesis of both 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates and their 5-substituted counterparts. mdpi.comnih.govresearchgate.net This research highlights a modern approach where the pyrazolylpiperidine core is functionalized to create chiral building blocks with potential applications in peptide and peptidomimetic drug design. The synthesis involves the reaction of β-enamino diketones derived from piperidine carboxylic acids with hydrazines. mdpi.comnih.gov

Furthermore, research has extended to the exploration of pyrazolyl piperidine analogs as potent and selective inhibitors of various enzymes. For instance, a series of pyrazolyl piperidine analogs were designed and synthesized as factor Xa inhibitors, demonstrating the therapeutic potential of this scaffold in the development of anticoagulants. researchgate.net

Strategic Rationale for Investigating this compound and Its Analogs

The primary strategic rationale for investigating the this compound core lies in the principle of molecular hybridization. By combining the pharmacophoric features of pyrazole and piperidine, medicinal chemists aim to create novel chemical entities with enhanced biological activity, selectivity, and improved pharmacokinetic profiles.

The methyl group at the 3-position of the pyrazole ring can influence the electronic properties and steric interactions of the molecule, potentially leading to improved binding affinity for specific biological targets. The piperidine ring, on the other hand, provides a three-dimensional scaffold that can be readily functionalized to optimize interactions with receptor pockets and to modulate properties such as solubility and membrane permeability.

The development of these compounds as constrained amino acid building blocks is a key strategy in modern drug discovery. mdpi.comnih.gov By incorporating the rigid pyrazolylpiperidine unit into peptide chains, researchers can create molecules with more defined conformations, which can lead to higher affinity and selectivity for their targets.

The table below showcases some of the synthesized analogs and their intended applications, illustrating the strategic approach to their design.

Compound/AnalogRationale for SynthesisTherapeutic Area/Application
Methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylatesTo create novel heterocyclic amino acid building blocks for drug discovery. mdpi.comnih.govGeneral Drug Discovery, Peptidomimetics
Pyrazolyl piperidine analogsTo develop novel anticoagulants by targeting a key enzyme in the coagulation cascade. researchgate.netThrombotic Disorders

Scope and Objectives of Academic Research on the Compound

Academic research on the this compound core and its analogs is multifaceted, with several key objectives:

Synthetic Methodology Development: A primary focus is on the development of efficient and regioselective synthetic routes to access a diverse range of substituted pyrazolylpiperidines. This includes the exploration of novel catalysts and reaction conditions to control the substitution pattern on both the pyrazole and piperidine rings. mdpi.comnih.gov

Biological Evaluation: A significant portion of research is dedicated to the biological evaluation of these compounds against a variety of therapeutic targets. This includes screening for activity against enzymes such as kinases and proteases, as well as receptors in the central nervous system. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish clear structure-activity relationships for this class of compounds. By systematically modifying the substituents on the pyrazolylpiperidine scaffold and assessing the impact on biological activity, researchers can identify key structural features required for potency and selectivity. researchgate.net

Lead Optimization: For compounds that exhibit promising biological activity, further research is aimed at optimizing their drug-like properties. This includes improving their potency, selectivity, metabolic stability, and pharmacokinetic profiles to develop them into viable drug candidates.

The table below provides an overview of the research focus for analogs of the this compound core.

Research FocusKey ObjectivesExample of Investigated Analogs
Synthetic ChemistryDevelop efficient and regioselective synthetic methods.Methyl (3 and 5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates mdpi.comnih.gov
Enzyme InhibitionIdentify potent and selective inhibitors of therapeutic targets.Pyrazolyl piperidine-based factor Xa inhibitors researchgate.net
Kinase InhibitionExplore the potential of the scaffold in developing kinase inhibitors for oncology and other diseases.General pyrazole-based kinase inhibitors nih.govnih.gov
CNS Drug DiscoveryInvestigate the utility of the core in designing ligands for CNS receptors and transporters.General pyrazoline derivatives with potential CNS activity researchgate.net

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-(3-methylpyrazol-1-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-8-4-6-12(11-8)9-3-2-5-10-7-9/h4,6,9-10H,2-3,5,7H2,1H3

InChI Key

PYNODVRDNCOPPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2CCCNC2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 3 Methyl 1h Pyrazol 1 Yl Piperidine and Its Congeners

Core Synthetic Approaches to the 3-(3-Methyl-1H-pyrazol-1-yl)piperidine Scaffold

The construction of the this compound framework can be approached by two primary retrosynthetic disconnections: forming the pyrazole (B372694) ring onto a pre-existing piperidine (B6355638) precursor, or coupling a pre-formed pyrazole with a piperidine ring. Each strategy involves distinct chemical transformations and presents unique challenges regarding regioselectivity and yield.

Multicomponent Reaction Strategies for Pyrazole Ring Formation

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyrazoles in a single, one-pot operation, adhering to principles of atom and step economy. nih.gov The synthesis of the 3-methyl-1H-pyrazole core typically involves the condensation of a hydrazine (B178648) source with a 1,3-dicarbonyl compound or its equivalent. nih.govbeilstein-journals.org

A common MCR approach involves the reaction of hydrazine, a β-ketoester like ethyl acetoacetate (B1235776) (to install the methyl group at the 3-position), and other components that can be incorporated to build more complex, substituted pyrazoles. nih.gov For the synthesis of the basic 3-methyl-1H-pyrazole ring, a three-component reaction can be envisioned where a 1,3-dicarbonyl compound is generated in situ from an enolate and a carboxylic acid chloride, which then undergoes cyclization with a hydrazine. beilstein-journals.org This method provides good to excellent yields and tolerates a diverse range of functional groups. beilstein-journals.org

Coupling Reactions for Pyrazole-Piperidine Linkage (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, representing a key method for linking a pre-synthesized pyrazole and a piperidine ring. libretexts.orgwikipedia.org This reaction typically involves an aryl or heteroaryl halide (or triflate) and an amine. To form the target compound, this would involve the N-arylation of 3-aminopiperidine with a halogenated 3-methyl-1H-pyrazole or, more commonly, the coupling of a 3-halopiperidine derivative with 3-methyl-1H-pyrazole.

The reaction's success is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. wikipedia.orgnih.gov Sterically hindered, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, which consists of oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgwikipedia.org Studies on the coupling of 4-halopyrazoles with piperidine have shown that ligands such as tBuDavePhos, in combination with a Pd(dba)₂ catalyst and a strong base like potassium t-butoxide, are effective. nih.govresearchgate.net

Regioselective Synthesis of 1H-Pyrazole Derivatives

A significant challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is controlling the regioselectivity. nih.gov The reaction of ethyl acetoacetate with hydrazine hydrate (B1144303) to form 3-methyl-1H-pyrazol-5-one is a classic example. Subsequent steps are needed to form the desired 3-methyl-1H-pyrazole. When a substituted hydrazine is used, the reaction can yield a mixture of two regioisomers. researchgate.net

To overcome this, several strategies have been developed:

Use of α,β-Ethynyl Ketones: Reacting α,β-ethynyl ketones with hydrazines provides a more rigorous control of regioselectivity compared to 1,3-dicarbonyls, affording essentially single pyrazole isomers in excellent yields. researchgate.netresearchgate.net

Solvent Control: For the cyclocondensation of aryl hydrazines with 1,3-diketones, the use of aprotic dipolar solvents (like DMF or NMP) with an acid catalyst can provide better regiocontrol and higher yields than traditional protic solvents like ethanol (B145695). nih.govmdpi.com

In-situ Generation of Intermediates: One-pot preparations involving the in situ generation of intermediates, such as 1-formyl-1-methylhydrazine, can direct the regiochemical outcome of the subsequent cyclization. beilstein-journals.org

Piperidine Ring Functionalization and Derivatization Approaches (e.g., Reductive Amination, Alkylation)

Functionalization of the piperidine ring can be achieved either before or after its linkage to the pyrazole moiety. Key methods include:

Reductive Amination: This is a versatile method for introducing substituents onto the piperidine nitrogen or for synthesizing the piperidine ring itself. It involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, a suitably protected 3-oxopiperidine could be reacted with an amine via reductive amination to install a desired side chain. ntu.edu.sg

N-Alkylation: The secondary amine of the piperidine ring is readily alkylated using alkyl halides or other electrophiles, allowing for the introduction of a wide variety of substituents on the nitrogen atom.

C-H Functionalization: Advanced methods allow for the direct, site-selective functionalization of C-H bonds on the piperidine ring. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce substituents at the C2, C3, or C4 positions, with selectivity controlled by the choice of catalyst and nitrogen-protecting group. nih.gov Similarly, photoredox-catalyzed reactions can achieve α-amino C–H arylation of highly substituted piperidines with high diastereoselectivity. acs.org

Stereochemical Control and Isomer Synthesis in Pyrazole-Piperidine Chemistry

The piperidine ring in this compound contains a stereocenter at the C3 position. The synthesis of enantiomerically pure forms of this compound is crucial for pharmaceutical applications. A generally useful asymmetric route to enantioenriched 3-substituted piperidines has been a long-standing challenge. nih.gov

A highly effective modern approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org This strategy employs a three-step process:

Partial reduction of pyridine (B92270) to a dihydropyridine (B1217469) derivative. organic-chemistry.org

Rh-catalyzed highly regio- and enantioselective carbometalation of the dihydropyridine with a boronic acid. acs.org This step creates the C3-substituent and sets the stereocenter with high enantioselectivity. organic-chemistry.org

A final reduction (hydrogenation) of the resulting tetrahydropyridine (B1245486) to yield the enantioenriched 3-substituted piperidine. nih.gov

This method demonstrates broad functional group tolerance and can be performed on a gram scale. acs.org An alternative strategy involves the use of chiral auxiliaries. For example, starting from 2-pyridone, N-galactosylation can be used to introduce a chiral director, which guides the stereoselective nucleophilic addition of organometallic reagents to afford diastereomerically enriched piperidine derivatives. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing yield, minimizing side products, and ensuring process scalability. For the key pyrazole-piperidine coupling and formation reactions, systematic screening of catalysts, ligands, solvents, bases, and temperature is essential.

In the context of the Buchwald-Hartwig amination, extensive optimization studies have been performed. For the coupling of 4-halo-1H-pyrazoles with piperidine, microwave irradiation has been shown to significantly expedite the process compared to conventional heating. nih.gov A screening of various phosphine ligands and palladium sources revealed that the combination of a bulky, electron-rich ligand with a suitable palladium precatalyst is crucial for high conversion. nih.govresearchgate.net

The table below summarizes the optimization of conditions for a model Buchwald-Hartwig coupling reaction.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
1Pd(dba)₂ (10)P(o-tol)₃ (20)NaOtBuXylene160 (MW)10 min21
2Pd(dba)₂ (10)XPhos (20)NaOtBuXylene160 (MW)10 min35
3Pd(dba)₂ (10)SPhos (20)NaOtBuXylene160 (MW)10 min45
4Pd(dba)₂ (10)tBuDavePhos (20)K₃PO₄Xylene160 (MW)10 min55
5Pd(dba)₂ (10)tBuDavePhos (20)Cs₂CO₃Xylene160 (MW)10 min70
6Pd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene160 (MW)10 min91
Data adapted from studies on the coupling of 4-halo-1H-1-tritylpyrazoles with piperidine. nih.govresearchgate.net

Similarly, for multicomponent reactions that form pyrazole-fused heterocycles, optimization involves screening different catalysts and solvents. Studies have shown that in aqueous media, certain catalysts can significantly improve yields under reflux conditions. researchgate.net

The table below illustrates the effect of different catalysts on the yield of a model five-component reaction to synthesize a pyrazole-fused system.

EntryCatalystSolventTime (h)Yield (%)
1NoneH₂O10Trace
2AcOHH₂O840
3Et₃NH₂O855
4PiperidineH₂O670
5ZnO NPsH₂O490
Data adapted from a study on the five-component synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones. researchgate.net

These examples underscore the importance of methodical optimization of reaction parameters to develop efficient, high-yielding, and robust synthetic protocols for complex molecules like this compound.

Green Chemistry Principles in the Synthesis of this compound Analogs

The growing emphasis on sustainable chemical practices has spurred significant advancements in the synthesis of pharmaceutical intermediates and active ingredients, including analogs of this compound. researchgate.net The application of green chemistry principles is paramount in transforming the pharmaceutical sector into a more sustainable industry by minimizing environmental impact. mdpi.comunibo.it These principles focus on developing synthetic routes that are not only efficient and high-yielding but also operationally simple, atom-economical, and environmentally benign. researchgate.net Research into the synthesis of pyrazole and piperidine scaffolds, the core components of the target molecule, showcases a clear trend towards eco-friendly methodologies. researchgate.netajchem-a.com

Key strategies in the green synthesis of related heterocyclic compounds include the use of safer solvents, alternative energy sources, efficient catalytic systems, and multi-component reactions that enhance atom economy. researchgate.netresearchgate.net These approaches aim to reduce or eliminate the use of hazardous reagents and the generation of waste, which are often associated with conventional synthetic methods. researchgate.netimpactfactor.org

Detailed Research Findings

Recent research highlights several green chemistry approaches applicable to the synthesis of pyrazolylpiperidine analogs:

Microwave and Ultrasound-Assisted Synthesis: Alternative energy sources like microwave irradiation and sonication have proven to be effective in accelerating organic reactions. researchgate.netimpactfactor.org These techniques often lead to significantly shorter reaction times, improved product yields, and can enable reactions to proceed with minimal or no solvent. researchgate.net For instance, the synthesis of various pyrazoline derivatives has been successfully achieved using microwave and ultrasonic irradiation, offering a much faster and more energy-efficient alternative to conventional heating methods. impactfactor.org

Use of Eco-Friendly Solvents and Catalysts: There is a considerable shift from using hazardous organic solvents to more benign media such as water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net Water, in particular, can catalyze certain reactions through hydrogen bonding. ajchem-a.com Furthermore, research has focused on developing catalyst-free reactions or employing non-toxic, recyclable catalysts. researchgate.netmdpi.com One-pot syntheses of pyrazole derivatives have been developed using iodine as an efficient and less hazardous catalyst in ethanol at room temperature. researchgate.net Some eco-friendly methods for synthesizing mono- and bis-pyrazole derivatives have been achieved through catalyst-free condensation reactions in acetonitrile. mdpi.com

Solvent-Free Synthesis (Mechanochemistry): Grinding, a solvent-free reaction technique, represents a highly economical and ecologically favorable procedure. impactfactor.org Reactions are initiated by the mechanical transfer of a small amount of energy through friction, reducing pollution and operational costs. impactfactor.org Ball milling, another mechanochemical method, has been effectively used for the synthesis of N-acyl pyrazoles, yielding novel derivatives with high efficiency and reproducibility. rsc.org

The following interactive table summarizes and compares key aspects of traditional versus green synthetic methodologies relevant to the synthesis of pyrazole and piperidine-containing compounds.

ParameterTraditional Synthesis MethodsGreen Synthesis MethodsKey Advantages of Green Methods
Energy SourceConventional heating (e.g., oil baths)Microwave Irradiation, Sonication researchgate.netimpactfactor.orgReduced reaction times, lower energy consumption, higher yields. researchgate.net
SolventsHazardous organic solvents (e.g., Toluene, Pyridine google.com)Benign solvents (Water, Ethanol), Ionic Liquids, or Solvent-Free conditions. researchgate.netajchem-a.comimpactfactor.orgReduced toxicity, minimized pollution, improved safety. nih.gov
Reaction TypeMulti-step synthesis with isolation of intermediatesOne-pot, multi-component reactions. researchgate.netnih.govHigher atom economy, reduced waste, operational simplicity. scholarscentral.com
CatalystsOften requires stoichiometric hazardous reagents or heavy metal catalystsRecyclable catalysts, Iodine, or Catalyst-Free reactions. researchgate.netmdpi.comLower environmental impact, reduced cost, easier purification. researchgate.net
Waste GenerationHigh E-Factor (Environmental Factor), significant waste productionLow E-Factor, minimal waste. nih.govImproved sustainability and cost-effectiveness. unibo.it

By embracing these green principles, the synthesis of this compound analogs can be achieved more sustainably, aligning with the modern requirements of pharmaceutical manufacturing for efficiency and environmental responsibility. unibo.it

Sophisticated Analytical Characterization Techniques in Research on 3 3 Methyl 1h Pyrazol 1 Yl Piperidine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for elucidating the molecular structure of 3-(3-Methyl-1H-pyrazol-1-yl)piperidine, providing detailed information about its atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For compounds in the pyrazolyl-piperidine class, ¹H, ¹³C, and ¹⁵N NMR studies provide unambiguous evidence of their structure. ktu.edumdpi.comnih.gov

¹H NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to other protons. In derivatives of this compound, characteristic signals would be expected for the methyl group on the pyrazole (B372694) ring, the protons of the pyrazole and piperidine (B6355638) rings, and any substituents. For instance, in the closely related tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, the methyl group protons appear as a distinct singlet. ktu.edu The protons on the piperidine ring typically appear as a complex series of multiplets due to their various chemical shifts and spin-spin coupling interactions. ktu.eduwhiterose.ac.uk

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aliphatic, aromatic, carbonyl). In studies of N-Boc protected piperidinyl pyrazoles, distinct signals are observed for the methyl carbon, the carbons of the piperidine and pyrazole rings, and the carbons of the Boc-protecting group and any ester functionalities. ktu.edu

¹⁵N NMR spectroscopy is particularly useful for nitrogen-containing heterocycles like pyrazoles and piperidines, as it directly probes the nitrogen atoms. ktu.edu In the structural analysis of regioisomeric pyrazolyl-piperidines, ¹⁵N NMR, often in conjunction with heteronuclear multiple bond correlation (HMBC) experiments, can definitively distinguish between different nitrogen environments, such as the "pyrrole-like" (N-1) and "pyridine-like" (N-2) nitrogens of the pyrazole ring. ktu.edu For example, a correlation between a piperidine ring proton and a specific pyrazole nitrogen in an ¹H-¹⁵N HMBC spectrum can confirm the point of attachment between the two rings. ktu.edunih.gov

A representative dataset for a related compound, tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, is presented below. ktu.edu

NucleusChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J) in Hz
¹H3.92s
3.54m
¹³C148.7-
79.4-
51.4-
44.0-
35.0-
31.0-
28.6-
¹⁵N-178.3-
-292.6-

Note: This data is for a structurally related compound and serves as an illustrative example of the type of data obtained.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a substance with a high degree of confidence. mdpi.comnih.gov

For this compound (C₉H₁₅N₃), the expected monoisotopic mass would be calculated. In research on related pyrazolyl-piperidine derivatives, HRMS (often with electrospray ionization, ESI+) is routinely used to confirm the molecular formula of newly synthesized compounds. ktu.edumdpi.com The measured mass is typically found to be within a very narrow tolerance (e.g., < 5 ppm) of the calculated mass, providing strong evidence for the proposed structure. researchgate.net For example, in the characterization of a novel N-acyl pyrazole, HRMS analysis found the [M+H]⁺ ion at m/z 285.1965, which was in close agreement with the calculated value of 285.1967 for C₁₈H₂₅N₂O. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of pyrazole and piperidine derivatives, IR spectroscopy can confirm the presence of C-H bonds (aliphatic and aromatic), C=N and C=C bonds within the pyrazole ring, and N-H bonds in the piperidine ring (if unsubstituted). ktu.edumdpi.commdpi.com For example, in a related indenopyrazole, a characteristic C=O stretching frequency was observed at 1705 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. While less specific for detailed structural elucidation compared to NMR, it can be used to characterize compounds with chromophores, such as the pyrazole ring. The position and intensity of absorption bands can be influenced by substituents on the ring system. Studies on pyrazoly 1,3,4-oxadiazole (B1194373) derivatives have shown that while the maximum absorption wavelength is not significantly affected by different solvents, the emission wavelength can shift with solvent polarity. nih.gov

Chromatographic Methods for Purity and Compound Characterization (e.g., HPLC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a key method for determining the purity of a sample by separating it into its individual components. When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for both separation and identification of the components in a mixture. lookchem.commdpi.com

In the synthesis of pyrazole derivatives, HPLC-MS is often used to monitor the progress of a reaction and to analyze the purity of the final product. ktu.edu It can detect the presence of starting materials, by-products, and regioisomers in the crude reaction mixture. ktu.edu The retention time from the HPLC provides a characteristic value for the compound under specific conditions, while the mass spectrometer provides molecular weight information for the eluting peaks, confirming the identity of the target compound and any impurities. The use of UHPLC-HRMS/MS (Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry) allows for even more detailed chemical fingerprinting of complex mixtures containing related compounds. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the conformation of the molecule. For pyrazolyl-piperidine derivatives, XRD can unequivocally establish the connectivity of the atoms, the relative stereochemistry, and the conformation of the piperidine ring (e.g., chair conformation). whiterose.ac.uknih.govmdpi.com

For instance, in the crystal structure of 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, the piperidine ring was found to adopt a chair conformation with the substituent in an equatorial position. nih.gov Such studies also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net While a specific crystal structure for this compound may not be publicly available, XRD remains the gold standard for solid-state structural confirmation of such compounds. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages of each element are then compared to the calculated values based on the proposed molecular formula. Agreement between the experimental and calculated values provides strong evidence for the elemental composition and purity of the sample. mdpi.commdpi.comlookchem.com

For this compound, with a molecular formula of C₉H₁₅N₃, the theoretical elemental composition would be:

Carbon (C): 65.42%

Hydrogen (H): 9.15%

Nitrogen (N): 25.43%

Structure Activity Relationship Sar Studies of 3 3 Methyl 1h Pyrazol 1 Yl Piperidine and Its Derivatives

Impact of Substituent Variation on the Pyrazole (B372694) Moiety on Biological Activity

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, offering multiple sites for substitution (N1, C3, C4, and C5) that can significantly influence interactions with biological targets. mdpi.comacademicstrive.com SAR studies on related pyrazole-piperidine compounds, particularly in the context of cannabinoid receptor 1 (CB1) antagonists, provide valuable insights into how modifying this moiety affects biological activity.

The lead compound for many of these studies was SR141716A (Rimonabant), N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. acs.orgnih.gov Although structurally more complex than the parent 3-(3-methyl-1H-pyrazol-1-yl)piperidine, the SAR principles derived from its analogues are highly relevant.

Substitutions at the N1-position: The substituent at the N1 position of the pyrazole ring is critical for high-affinity binding. Studies have shown that a 2,4-dichlorophenyl group at this position is optimal for potent CB1 receptor antagonism. acs.orgconsensus.app Replacing this with other groups, such as 4-chlorophenyl or 4-nitrophenyl, leads to a marked decrease in binding affinity. acs.org This suggests that the electronic and steric properties of the N1 substituent are finely tuned for interaction with a specific hydrophobic pocket in the receptor.

Substitutions at the C3-position: The C3 position often accommodates a group that establishes key interactions, such as hydrogen bonds. In CB1 antagonists, a carboxamide group linked to a piperidine (B6355638) ring at this position was found to be a crucial feature. nih.govconsensus.app The nature of this substituent directly modulates the compound's functional activity.

Substitutions at the C4-position: While the parent compound has a methyl group at C3, studies on related scaffolds have explored the C4 position. A small alkyl group, such as a methyl group, at the C4 position is tolerated and can contribute to potency.

Substitutions at the C5-position: The C5 position has been extensively studied. For CB1 antagonists, a para-substituted phenyl ring at this position is a requirement for potent activity. nih.govconsensus.app The nature of the substituent on this phenyl ring further modulates affinity. For instance, a para-iodophenyl group resulted in one of the most potent compounds in a series, with a Kᵢ value of 7.5 nM. Generally, substitutions at the para position of this C5-phenyl ring confer higher affinity and selectivity for the CB1 receptor compared to substitutions at the ortho or meta positions. Replacing the aromatic ring at C5 with an aliphatic group significantly reduces affinity.

Table 1: Impact of Pyrazole C5- and N1-Position Substituents on CB1 Receptor Binding Affinity acs.org
CompoundN1-SubstituentC5-SubstituentCB1 Kᵢ (nM)
SR141716A Analogue2,4-Dichlorophenyl4-Chlorophenyl14.1
Analogue 12,4-Dichlorophenyl4-Bromophenyl11.1
Analogue 22,4-Dichlorophenyl4-Iodophenyl7.5
Analogue 32,4-DichlorophenylPhenyl33.3
Analogue 44-Chlorophenyl4-Chlorophenyl130.0

Influence of Substitutions on the Piperidine Ring on Receptor Binding and Selectivity

The piperidine ring serves as a crucial structural element, often providing a basic nitrogen atom that can be protonated at physiological pH, forming a key ionic interaction with acidic residues in a receptor binding site. nih.gov Modifications to the piperidine ring can influence a compound's affinity, selectivity, and pharmacokinetic properties.

In the development of CB1 antagonists, the inclusion of the N-piperidinyl carboxamide was found to grant optimal selectivity for the CB1 receptor over the CB2 receptor. acs.org Similarly, in the field of histamine (B1213489) H3 receptor antagonists, replacing a core imidazole moiety with a piperidine ring was shown to be a viable strategy, leading to potent non-imidazole antagonists. nih.gov

While extensive SAR data on substitutions for the specific this compound scaffold are limited in publicly available literature, general principles can be applied. Substitutions on the carbon atoms of the piperidine ring can:

Introduce steric bulk: This can be used to probe the size and shape of the binding pocket, potentially increasing selectivity for a specific receptor subtype.

Modify lipophilicity: Adding non-polar groups can enhance membrane permeability, while polar groups can improve solubility.

Create new interaction points: Introducing functional groups like hydroxyls or amides can form additional hydrogen bonds with the target receptor.

Derivatives bearing substituents at the 3-position of a piperazine (B1678402) ring (a closely related heterocycle) have been shown to interact strongly with various receptors in the central nervous system. researchgate.net This highlights the importance of the substitution pattern on the saturated heterocyclic ring.

Role of Linker Length and Connectivity in Modulating Activity

In the parent compound, this compound, the pyrazole and piperidine rings are directly connected via a covalent bond between the pyrazole N1 atom and the piperidine C3 atom. This direct linkage imparts a degree of conformational rigidity. The specific point of connectivity is a critical determinant of the spatial orientation of the two ring systems relative to each other.

The absence of a flexible linker chain means that the relative orientation of the pharmacophoric features of the pyrazole and piperidine rings is largely fixed. This can be advantageous, as it reduces the entropic penalty upon binding to a receptor.

In contrast, other classes of compounds, such as certain histamine H3 receptor antagonists, utilize a flexible alkyl chain (e.g., a propoxy linker) to connect a basic amine ring to a central aromatic core. unav.edu In those cases, the linker length is a critical parameter that must be optimized to ensure the terminal basic group can reach and interact with its target residue (e.g., Asp114 in the H3 receptor) while the core moiety sits in its binding region. unav.edu The direct linkage in 3-(pyrazol-1-yl)piperidine derivatives suggests a different binding mode, where the two rings may bind to adjacent subpockets of a receptor site.

The regiochemistry of the connection is also paramount. A 3-substituted piperidine will present the pyrazole group in a different vector compared to a 2- or 4-substituted analogue, leading to vastly different biological activity profiles.

Conformational Analysis and its Correlation with Biological Recognition

Based on crystallographic studies of analogous molecules, such as 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, the piperidine ring is expected to adopt a stable chair conformation. nih.govnih.gov In this low-energy conformation, bulky substituents preferentially occupy an equatorial position to minimize steric strain (1,3-diaxial interactions). Therefore, the 3-methyl-1H-pyrazol-1-yl group is highly likely to be positioned equatorially on the piperidine ring. nih.govnih.gov

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For derivatives of this compound, a general pharmacophore model can be proposed based on its constituent parts.

Key pharmacophoric features include:

A Basic Aliphatic Amine: The nitrogen atom of the piperidine ring is basic and will be protonated at physiological pH. This creates a positive ionizable feature that can form a crucial ionic bond or strong hydrogen bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in a receptor. This feature is common in ligands for many G-protein coupled receptors, such as histamine and opioid receptors. nih.gov

Hydrogen Bond Acceptor/Donor Region: The pyrazole ring itself contains two nitrogen atoms. The "pyridine-like" nitrogen (N2) is a hydrogen bond acceptor. If the "pyrrole-like" nitrogen (N1) is unsubstituted, it can act as a hydrogen bond donor. These features allow for specific hydrogen bonding interactions within the receptor pocket.

Hydrophobic/Aromatic Features: The pyrazole ring is an aromatic system that can engage in hydrophobic or π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. The methyl group at the C3-position provides an additional small hydrophobic feature.

Defined 3D Vectorial Arrangement: As discussed in the conformational analysis, the rigid connection between the equatorial position of the piperidine chair and the pyrazole ring creates a well-defined spatial relationship between the basic amine and the aromatic pyrazole system. This specific three-dimensional arrangement is arguably the most critical aspect of the pharmacophore, as it must match the complementary geometry of the target's binding site. Pharmacophore models for various pyrazole-containing ligands, such as PDE4 inhibitors, often highlight the importance of aromatic/hydrophobic groups and hydrogen bond acceptors arranged in a specific geometry. nih.gov

Molecular Mechanisms and Biological Target Interactions of 3 3 Methyl 1h Pyrazol 1 Yl Piperidine Compounds

Investigation of G-Protein Coupled Receptor (GPCR) Modulations

Derivatives of the pyrazole-piperidine scaffold have been extensively studied for their ability to modulate GPCRs, which are crucial in cellular signaling and are prominent drug targets.

The pyrazole (B372694) core is a well-established pharmacophore for cannabinoid receptor ligands. acs.org While direct studies on the 3-(3-Methyl-1H-pyrazol-1-yl)piperidine backbone are limited, extensive research on related pyrazole-piperidine carboxamides provides significant insight into their interaction with cannabinoid receptors CB1 and CB2. acs.orgnih.gov

A prominent example is the biarylpyrazole class of compounds, such as SR141716A, which incorporates a piperidinyl carboxamide group attached to a pyrazole ring. acs.org Structure-activity relationship (SAR) studies on these series have identified key structural requirements for potent and selective CB1 receptor antagonism. These include a para-substituted phenyl ring at the pyrazole's 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. acs.org One of the most potent compounds in this series features a p-iodophenyl group at the 5-position, demonstrating high affinity for the CB1 receptor. acs.org

Another series of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides has been evaluated for binding affinity at human CB1 (hCB1) and CB2 (hCB2) receptors. elsevierpure.com Certain derivatives with 2,4-dichlorophenyl or 2,4-difluorophenyl groups at position 1 of the pyrazole ring showed selectivity for the hCB1 receptor. elsevierpure.com Compound 30 from this series was identified as a highly potent hCB1 ligand with a Kᵢ value of 5.6 nM and acted as an inverse agonist in functional cAMP assays. elsevierpure.com Molecular modeling suggests that this high affinity is due to a hydrogen bond formation between the compound's carbonyl oxygen and the K3.28(192) residue of the receptor. elsevierpure.com

CompoundTargetBinding Affinity (Kᵢ)Selectivity (Kᵢ CB2/Kᵢ CB1)Functional Activity
Derivative 30 (1-phenyl-5-pyrrol-pyrazole series)hCB15.6 nM-Inverse Agonist (EC₅₀ ~1 nM)
Derivative 26 (1-phenyl-5-pyrrol-pyrazole series)hCB1-140.7-

The piperidine (B6355638) moiety is a recognized structural element in ligands targeting histamine (B1213489) receptors, particularly the H3 subtype (H₃R), which is a key neuromodulatory GPCR in the central nervous system. nih.gov Research into piperidine and piperazine (B1678402) derivatives has yielded compounds with high affinity for the H₃R. nih.gov

In one study, replacing a piperazine ring with a piperidine moiety did not significantly alter H₃R affinity but was identified as a crucial element for conferring dual affinity for the sigma-1 receptor (σ₁R). nih.gov For instance, compound 5 in this series, which features a piperidine ring, displayed a high binding affinity for the human H₃R with a Kᵢ of 7.70 nM. nih.gov Another piperidine derivative, compound 11 , also showed high affinity for the hH₃R with a Kᵢ of 6.2 nM. nih.gov These findings highlight the importance of the piperidine scaffold in designing potent H₃R ligands. nih.gov

CompoundTargetBinding Affinity (Kᵢ)
Compound 5 (Piperidine derivative)hH₃R7.70 nM
Compound 11 (Piperidine derivative)hH₃R6.2 nM

Compounds combining pyrazole and piperidine motifs have been successfully developed as potent and selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in cognitive function. nih.gov

A medicinal chemistry effort led to the identification of SEN78702 (WYE-308775) , a compound featuring a pyrazole ring linked to a piperidin-1-yl-butyramide side chain. nih.gov This molecule was characterized as a potent and selective full agonist of the α7 nAChR. nih.gov It demonstrated significant improvements in plasma stability and brain penetration compared to earlier compounds in the series, alongside efficacy in behavioral models of cognition. nih.gov The development of such compounds underscores the utility of the pyrazole-piperidine scaffold in targeting α7 nAChRs for potential therapeutic applications. nih.gov

CompoundTargetFunctional Activity
SEN78702 (WYE-308775)α7 nAChRPotent and selective full agonist

Enzyme Inhibition Profiling

The this compound scaffold also serves as a foundation for designing potent enzyme inhibitors for various therapeutic targets.

The combination of a pyrazole and a piperidine ring has been used as a pharmacophore to design novel inhibitors of soluble epoxide hydrolase (sEH). researchgate.net Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. researchgate.net A series of N-substituted piperidine derivatives incorporating a pyrazole ring were designed and synthesized as sEH inhibitors. researchgate.net

Within this series, several compounds demonstrated potent inhibition of the sEH enzyme in vitro. researchgate.net Notably, compounds 8h and 9g emerged as the most effective inhibitors, displaying IC₅₀ values of 0.220 µM and 0.224 µM, respectively. researchgate.net Molecular docking studies suggested that these compounds interact with the enzyme's active site through hydrogen bonds, similar to known sEH inhibitors. researchgate.net These findings confirm that the pyrazole-piperidine framework is a promising lead for the development of potent sEH inhibitors. researchgate.net

CompoundTargetInhibitory Concentration (IC₅₀)
Compound 8hsEH0.220 ± 0.03 µM
Compound 9gsEH0.224 ± 0.014 µM

The pyrazole scaffold is a well-known "privileged structure" in the development of kinase inhibitors. nih.gov When combined with a piperidine moiety, it has been instrumental in creating potent inhibitors for cancer and neurodegenerative disease targets like c-Met and LRRK2. rsc.orgnih.gov

For c-Met kinase, a receptor tyrosine kinase involved in cancer progression, a series of derivatives based on a pyrazolo[3,4-b]pyridine scaffold were developed. rsc.org Compounds 5a and 5b from this series showed potent inhibition of c-Met with IC₅₀ values of 4.27 nM and 7.95 nM, respectively, comparable to the reference drug cabozantinib. rsc.org

In the context of Parkinson's disease, inhibitors of Leucine-rich repeat kinase 2 (LRRK2) have been developed from an aminopyrazole lead structure. nih.gov By incorporating moieties such as a piperidine ring into the solvent-exposed region of the ATP-binding site, researchers developed highly potent and selective LRRK2 inhibitors like GNE-0877 and GNE-9605 . These compounds exhibited excellent brain penetration and metabolic stability, making them suitable for in vivo studies. nih.gov

CompoundTarget KinaseInhibitory Concentration (IC₅₀)
Compound 5ac-Met4.27 ± 0.31 nM
Compound 5bc-Met7.95 ± 0.17 nM
GNE-0877LRRK2Potent Inhibitor
GNE-9605LRRK2Potent Inhibitor

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the synaptic cleft. srce.hr Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its levels are crucial for proper glutamatergic neurotransmission. srce.hrmedchemexpress.com By clearing glycine from the synapse, GlyT1 terminates its activity. srce.hr Inhibition of GlyT1 increases the synaptic availability of glycine, thereby enhancing NMDA receptor function. srce.hr This mechanism is a therapeutic target for neurological disorders characterized by NMDA receptor hypofunction, such as schizophrenia. srce.hrnih.gov

Research into compounds incorporating both pyrazole and piperidine moieties has revealed potent GlyT1 inhibitory activity. A notable example is the derivative 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, which demonstrated powerful GlyT1 inhibition with an IC50 value of 1.8 nM. nih.gov The design of this compound originated from the superposition of different chemical structures known to interact with the transporter, leading to a significant enhancement in inhibitory activity. nih.gov The efficacy of this pyrazole-piperidine derivative underscores the potential of this structural combination for developing novel central nervous system therapies. nih.gov

CompoundTargetInhibitory Activity (IC50)Reference
3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamideGlyT11.8 nM nih.gov
ASP2535rat GlyT192 nM nih.gov
GlyT1 Inhibitor 1rGlyT138 nM medchemexpress.com

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibiting AChE increases acetylcholine levels, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. dergipark.org.tr The pyrazole scaffold has been extensively investigated for its AChE inhibitory properties.

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives displayed AChE inhibitory activity in the nanomolar range. nih.gov The most effective compounds in this series were N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine and N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine. nih.gov Similarly, novel pyrazoline-based compounds, specifically 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole derivatives, have shown potent AChE inhibition, with one compound exhibiting a Ki value of 0.13 µM, which is twice as potent as the reference drug Tacrine (Ki= 0.26 µM). researchgate.net

Carbonic Anhydrase (hCA) Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govsemanticscholar.org Several isoforms exist, with hCA I and hCA II being two of the most studied. nih.govsemanticscholar.org

Derivatives containing the pyrazole ring have been identified as effective inhibitors of various hCA isoforms. For instance, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides demonstrated significant inhibitory activity. nih.govsemanticscholar.org Their inhibition constants (Ki) were in the range of 316.7–533.1 nM against hCA I and 412.5–624.6 nM against hCA II. nih.govsemanticscholar.org Other studies on pyrazolo[4,3-c]pyridine sulfonamides also showed inhibition across multiple isoforms, including the tumor-associated hCA IX and hCA XII, though with varying potency and selectivity. mdpi.com

Compound ClassTargetInhibitory Activity (Ki)Reference
2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole derivativesAChE0.13 µM (most potent) researchgate.net
4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamidesAChE22.7-109.1 nM researchgate.net
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamideshCA I316.7–533.1 nM nih.govsemanticscholar.org
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamideshCA II412.5–624.6 nM nih.govsemanticscholar.org
Pyrazolo[4,3-c]pyridine SulfonamideshCA I58.8–8010 nM mdpi.com
Pyrazolo[4,3-c]pyridine SulfonamideshCA XII34.5–713.6 nM mdpi.com

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis Induction, Microtubule Assembly)

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Targeting apoptotic pathways is a key strategy in cancer therapy. nih.gov Pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. nih.govwaocp.orgwaocp.org

One studied mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3. waocp.orgwaocp.org For example, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole induced dose- and time-dependent cell death in triple-negative breast cancer cells (MDA-MB-468). waocp.orgwaocp.org This cytotoxic effect was accompanied by an increase in ROS levels and caspase-3 activity, indicating the induction of apoptosis through a caspase-dependent pathway. waocp.orgwaocp.org Another mechanism involves the disruption of the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. Treatment of lung cancer cells with a pyrazolo[3,4-d]pyridazine derivative was found to upregulate Bax and downregulate Bcl-2, shifting the balance to favor apoptosis. nih.gov

Microtubule Assembly

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. nih.gov They are dynamic polymers of α- and β-tubulin, and their disruption can lead to mitotic arrest and cell death, making them an attractive target for anticancer drugs. nih.govnih.gov

Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds were found to inhibit the binding of [³H]colchicine to tubulin, suggesting they interact at the colchicine-binding site. nih.gov Several derivatives strongly inhibited tubulin polymerization with IC50 values in the sub-micromolar range (e.g., 0.42 μM and 0.45 μM), leading to cell cycle arrest in mitosis and subsequent cytotoxicity against cancer cells. nih.gov These findings highlight the potential of the pyrazole scaffold in the design of new microtubule-targeting agents. nih.gov

Compound ClassPathway/TargetEffectReference
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole derivativesApoptosisInduces apoptosis via ROS generation and caspase-3 activation waocp.orgwaocp.org
Pyrazolo[3,4-d]pyridazine derivativesApoptosisInduces apoptosis by disrupting Bcl-2/Bax balance nih.gov
N1-methyl pyrazolo[4,3-d]pyrimidinesMicrotubule AssemblyInhibits tubulin polymerization (IC50 ~0.42-0.49 µM) nih.gov

Theoretical Prediction and Experimental Validation of Biological Targets

Computational methods, such as molecular docking and modeling, are invaluable tools in modern drug discovery for predicting and understanding the interactions between small molecules and their biological targets. These theoretical predictions, when coupled with experimental validation, can guide the synthesis and optimization of new therapeutic agents. nih.govnih.gov

In the context of pyrazole derivatives, molecular docking studies have been used to elucidate their binding modes within the active sites of enzymes like AChE. These studies revealed that pyrazole-based inhibitors can fit into the active site, forming π-π stacking interactions with key aromatic residues such as Trp84 and Phe330, which helps to explain their inhibitory activity. nih.gov Similarly, for hCA inhibitors, docking simulations have shown how sulfonamides incorporating pyrazole moieties orient themselves within the active site to interact with the catalytic zinc ion and surrounding amino acid residues. researchgate.net

Molecular modeling has also been employed to identify novel biological targets. For instance, the binding affinity of pyrazolo[3,4-d]pyridazine derivatives to the X-linked inhibitor of apoptosis (XIAP) protein was predicted through molecular modeling. nih.gov The derivative with the highest predicted binding affinity was then synthesized and tested in vitro, where it demonstrated significant cytotoxicity against several cancer cell lines, thus validating the theoretical prediction. nih.gov Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) studies are often performed to predict the pharmacokinetic properties of newly designed compounds, helping to select candidates with favorable drug-like characteristics for further development. mdpi.com

Preclinical Pharmacological Investigations of 3 3 Methyl 1h Pyrazol 1 Yl Piperidine Derivatives

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental in preclinical research, offering insights into the cellular and molecular mechanisms of action of novel compounds. For derivatives of 3-(3-Methyl-1H-pyrazol-1-yl)piperidine, these assays have been crucial in elucidating their potential therapeutic effects and identifying their biological targets.

Cell Line-Based Studies for Mechanistic Pathway Analysis

Cell line-based studies have been instrumental in understanding the mechanistic pathways affected by pyrazole (B372694) and piperidine (B6355638) derivatives, particularly in the context of cancer. While specific studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights into their potential mechanisms of action.

Derivatives of pyrazole have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, certain pyrazole derivatives have been shown to induce apoptosis in human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. Mechanistic investigations revealed that these compounds can activate key apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org Furthermore, some derivatives have been observed to cause DNA damage, indicated by an increase in comet tail length, suggesting they induce genotoxic stress through DNA strand breaks. rsc.org

In studies on spiro-indoline-pyrazolo[3,4-b]pyridine derivatives, researchers found that these compounds could increase the levels of p53 and p21 in leukemia (MOLT4) and non-small cell lung cancer (HOP92) cell lines, leading to the induction of both early and late apoptosis in MCF-7 cells. ekb.eg The table below summarizes the effects of representative pyrazole derivatives on various cancer cell lines.

Table 1: Effects of Pyrazole Derivatives on Cancer Cell Lines

Compound Type Cell Line Effect Mechanistic Insight
1,3,5-trisubstituted-1H-pyrazole MCF-7, A549, PC-3 Cytotoxicity, DNA Damage Activation of Bax, p53, Caspase-3
Spiro-indoline-pyrazolo[3,4-b]pyridines MOLT4, HOP92, MCF7 Increased p53 and p21 levels, Apoptosis Inhibition of p53-MDM2 interaction

Isolated Protein and Enzyme Activity Assays

To pinpoint the molecular targets of this compound derivatives, researchers have utilized isolated protein and enzyme activity assays. These studies have revealed inhibitory activity against a range of enzymes implicated in various diseases.

For example, pyrazole-based compounds have been investigated as inhibitors of enzymes such as α-glucosidase, which is relevant for the management of diabetes. nih.gov In one study, novel pyrazole-phthalazine hybrids demonstrated significantly higher inhibitory activity against yeast α-glucosidase compared to the standard drug Acarbose, with IC50 values ranging from 13.66 µM to 494 µM. nih.gov

In the context of neurodegenerative diseases, benzimidazole-based piperidine hybrids have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The results indicated that these compounds displayed good to moderate inhibitory activities against both enzymes. nih.gov

Furthermore, pyrazolyl piperidine analogs have been designed and synthesized as potential anticoagulants, targeting coagulation factor Xa (FXa). One such analog, with a 4-chlorophenyl substitution, exhibited potent in vitro FXa inhibition with an IC50 value of 13.4 nM. researchgate.net The table below presents a summary of the enzymatic inhibitory activities of various pyrazole and piperidine derivatives.

Table 2: Enzyme Inhibitory Activities of Pyrazole and Piperidine Derivatives

Compound Class Target Enzyme IC50 / Ki Value Therapeutic Area
Pyrazole-phthalazine hybrids α-glucosidase 13.66 - 494 µM Diabetes
Benzimidazole-piperidine hybrids AChE / BuChE Moderate Inhibition Alzheimer's Disease
Pyrazolyl piperidine analogs Factor Xa 13.4 nM Thrombotic Disorders

Ligand-Receptor Binding Assays Using Radioligands

Radioligand binding assays are a powerful tool for characterizing the interaction of compounds with specific receptors. springernature.com This technique has been employed to investigate the affinity of piperidine and pyrazole derivatives for various receptors, providing insights into their potential pharmacological effects.

In a study focused on identifying sigma receptor 1 (S1R) ligands, a screening of piperidine/piperazine-based compounds was conducted. nih.gov This led to the discovery of a potent compound with a high affinity for S1R, exhibiting a Ki value of 3.2 nM, which was comparable to the reference compound haloperidol. nih.gov Functional assays further revealed that this compound acts as an S1R agonist. nih.gov

Another study investigated a series of piperidine and piperazine-based derivatives as selective sigma receptor (SR) ligands with potential analgesic activity. Radioligand binding assays using [3H]-(+)-pentazocine for S1R and [3H]-1,3-di-(2-tolyl)guanidine (DTG) for S2R were performed. unict.it The results showed that N-methyl piperidine derivatives had strong to moderate affinity for S1R, with Ki values ranging from 0.54 to 108 nM. unict.it

Furthermore, research on pyrazole derivatives has identified them as antagonists for the brain cannabinoid receptor (CB1). elsevierpure.com Structure-activity relationship studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) and its analogs helped in characterizing the binding sites of the cannabinoid receptor. elsevierpure.com The table below summarizes the receptor binding affinities of representative piperidine and pyrazole derivatives.

Table 3: Receptor Binding Affinities of Piperidine and Pyrazole Derivatives

Compound Class Receptor Target Radioligand Used Ki Value
Piperidine/piperazine-based Sigma-1 (S1R) 3H-pentazocine 3.2 nM
N-methyl piperidine derivatives Sigma-1 (S1R) 3H-pentazocine 0.54 - 108 nM
Biarylpyrazole derivatives Cannabinoid (CB1) Not Specified Potent Antagonist

In Vivo Studies in Relevant Animal Models for Mechanistic Insights (excluding clinical efficacy)

In vivo studies in animal models are essential for understanding the physiological and pharmacological effects of drug candidates in a living organism. These studies provide crucial information on the mechanism of action and pharmacodynamics of compounds like the this compound derivatives.

Proof-of-Concept Studies in Disease Models

Proof-of-concept studies in relevant animal models have been conducted to validate the therapeutic potential of pyrazole and piperidine derivatives in various diseases. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides, initially identified as potent inhibitors of a parasitic nematode, underwent an acute toxicity study in a rodent model. nih.gov This study revealed unexpected acute toxicity in mice, which was later associated with the inhibition of mitochondrial respiration. nih.gov

In the field of neuroprotection, N-propananilide derivatives containing a pyrazole moiety were evaluated for their neuroprotective potential against a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model. The results indicated that these compounds possessed neuroprotective activity, which was attributed to the decreased expression levels of the pro-apoptotic protein Bax and caspase-3. nih.gov

A study on a new piperazine (B1678402) derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, investigated its anti-inflammatory and anti-nociceptive effects in mice. The compound was found to reduce paw edema and pleurisy induced by carrageenan, demonstrating its anti-inflammatory properties. nih.gov The table below provides a summary of proof-of-concept studies for related compounds.

Table 4: Proof-of-Concept Studies of Pyrazole and Piperidine Derivatives in Animal Models

Compound Class Animal Model Disease/Condition Key Finding
1-methyl-1H-pyrazole-5-carboxamides Rodent Acute Toxicity Inhibition of mitochondrial respiration
Pyrazole-containing N-propananilides 6-OHDA-induced neurotoxicity Neuroprotection Decreased Bax and caspase-3 expression
Piperazine-pyrazole derivative Carrageenan-induced paw edema and pleurisy Inflammation and Nociception Reduction in edema and inflammatory markers

Animal Model Pharmacodynamic Investigations

Pharmacodynamic studies in animal models are performed to understand how a drug affects the body over time. For derivatives of this compound, these investigations would focus on the biochemical and physiological effects of the compounds and their mechanisms of action in a living system.

While specific pharmacodynamic data for this compound derivatives is limited in the public domain, studies on related compounds offer valuable insights. For example, in the study of the anti-inflammatory effects of a piperazine-pyrazole derivative, the pharmacodynamic endpoints measured included the reduction of cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate of mice with carrageenan-induced pleurisy. nih.gov

Another example comes from the in vivo evaluation of novel pyrazole derivatives as anti-inflammatory agents in a carrageenan-induced rat paw edema model. nih.gov The study found that several derivatives were potent in reducing inflammation, with one compound showing an ED50 of 0.8575 mmol/kg. mdpi.com These studies highlight the potential of pyrazole-piperidine scaffolds to modulate inflammatory pathways in vivo. The table below summarizes key pharmacodynamic findings for related compounds.

Table 5: Pharmacodynamic Investigations of Pyrazole and Piperidine Derivatives in Animal Models

Compound Class Animal Model Pharmacodynamic Effect Measured Parameters
Piperazine-pyrazole derivative Mouse (carrageenan-induced pleurisy) Anti-inflammatory Cell migration, MPO activity, TNF-α, IL-1β levels
Pyrazole derivatives Rat (carrageenan-induced paw edema) Anti-inflammatory Reduction in paw edema volume

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

The evaluation of ADME properties is a cornerstone of early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. For derivatives of this compound, a series of in vitro assays are employed to predict their behavior in vivo.

Permeability Assessment (e.g., Caco-2 permeability)

The assessment of a compound's ability to permeate the intestinal epithelium is critical for estimating its potential for oral absorption. The Caco-2 cell monolayer assay is a widely used in vitro model for this purpose. nih.gov These cells, derived from a human colon epithelial cancer cell line, differentiate to form tight junctions and mimic the barrier properties of the human intestine. nih.gov

In this assay, the test compound is added to one side of the cell monolayer (apical, representing the intestinal lumen) and its appearance on the other side (basolateral, representing the blood) is measured over time. nih.gov The resulting value is the apparent permeability coefficient (Papp), which is used to classify compounds as having low, moderate, or high permeability. A high Papp value generally correlates with good oral absorption in humans. researchgate.net For instance, Papp values greater than 10 x 10⁻⁶ cm/s are typically considered indicative of high permeability, corresponding to 80-100% human fraction absorbed. researchgate.net While specific Papp values for this compound derivatives are not detailed in the available literature, this assay is a standard component of their preclinical evaluation. For example, the compound Tryptanthrin displayed high permeability with a Papp coefficient greater than 32.0 × 10⁻⁶ cm/s. nih.gov

The assay can also identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and reduce absorption. nih.gov

Plasma Protein Binding Characteristics

Once absorbed into the bloodstream, a drug's distribution and elimination are significantly influenced by its binding to plasma proteins like albumin and α1-acid glycoprotein (B1211001) (AAG). nih.govbohrium.com Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target, as well as to be metabolized and eliminated. researchgate.net Therefore, determining the fraction unbound (fu) is a critical step. bohrium.com

Derivatives of pyrazolylpiperidine are often evaluated for their binding to plasma from various species, including humans, to understand inter-species differences. High plasma protein binding is a common characteristic for many drug candidates. For instance, GNE-A, a MET kinase inhibitor containing a fluoropiperidine and a pyrazolopyridine core, was found to be highly bound to plasma proteins across multiple preclinical species. nih.gov Similarly, the γ-secretase inhibitor RO4929097 was found to be over 97% bound in human plasma. nih.gov

Table 1: Plasma Protein Binding of a Structurally Related Piperidine Derivative (GNE-A)

Species Percentage Bound (%)
Mouse 96.7
Rat 97.4
Monkey 98.7
Dog 98.2
Human 99.0

Data sourced from a study on the preclinical properties of GNE-A, a compound with structural similarities. nih.gov

Metabolic Stability and Identification of Primary Metabolic Routes (e.g., CYP3A4-mediated oxidation, Glucuronidation)

The metabolic stability of a compound determines its half-life in the body. In vitro assays using liver microsomes or hepatocytes from different species are used to assess this parameter and identify the primary enzymes responsible for metabolism. The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is a major contributor to the metabolism of many drugs. nih.gov

For pyrazole-containing compounds, the incorporation of the sp2-hybridized nitrogen into the aromatic ring can sometimes increase metabolic stability. nih.gov This is hypothesized to occur through the coordination of the nitrogen atom to the heme iron of the CYP enzyme, which can slow the rate of metabolism. nih.gov

In addition to Phase I oxidation by CYPs, Phase II conjugation reactions are also important metabolic routes. Glucuronidation, the attachment of a glucuronic acid moiety, is a common pathway for compounds with suitable functional groups. For some molecules, extensive Phase II metabolism, including glucuronidation and sulfation, can be observed even in Caco-2 cell assays. nih.gov The pyrazole moiety itself can be susceptible to direct N-glucuronidation.

Volume of Distribution in Preclinical Models

The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that describes the extent to which a drug distributes from the plasma into the tissues of the body. nih.gov A large Vd suggests that the drug is extensively distributed into tissues, while a small Vd indicates it remains primarily in the bloodstream. This parameter is calculated from in vivo studies in preclinical species.

For the structurally related MET kinase inhibitor GNE-A, the volume of distribution was found to be moderate to high across several species, indicating significant tissue distribution. nih.gov

Table 2: Volume of Distribution of a Structurally Related Piperidine Derivative (GNE-A) in Preclinical Models

Species Volume of Distribution (L/kg)
Mouse 9.0
Rat 2.1
Monkey 2.3
Dog 2.5

Data sourced from a study on the preclinical properties of GNE-A. nih.gov

Computational Chemistry and Molecular Modeling of 3 3 Methyl 1h Pyrazol 1 Yl Piperidine Scaffolds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(3-methyl-1H-pyrazol-1-yl)piperidine derivatives, docking simulations are crucial for understanding their interactions with biological targets such as enzymes and receptors.

Researchers utilize automated docking programs like AutoDock to evaluate the binding modes and affinities of pyrazole (B372694) derivatives with various protein targets. nih.gov For instance, in studies involving similar pyrazole-containing compounds, docking has been used to screen for potential inhibitors of receptor tyrosine kinases (like VEGFR-2), Aurora A kinase, and cyclin-dependent kinase 2 (CDK2), which are significant targets in cancer therapy. nih.gov The simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. nih.govresearchgate.net

The results of these simulations are often expressed as a binding energy, which indicates the strength of the interaction. For example, docking studies on various pyrazole derivatives have identified compounds with minimum binding energies ranging from -8.57 to -10.35 kJ/mol against different protein kinases, suggesting potent inhibitory potential. nih.gov These computational predictions help prioritize compounds for synthesis and biological testing, streamlining the drug discovery process.

Table 1: Example Molecular Docking Results for Pyrazole Derivatives Against Kinase Targets

Compound Class Target Protein PDB ID Binding Energy (kJ/mol) Interacting Residues (Example)
Pyrazole-Thiadiazole VEGFR-2 2QU5 -10.09 Cys919, Asp1046
Pyrazole-Thiadiazole Aurora A 2W1G -8.57 Arg220, Ala213
Pyrazole-Thiadiazole CDK2 2VTO -10.35 Lys33, Gln131

Note: Data is illustrative of pyrazole derivatives, adapted from Chandra et al., 2014. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Model Development

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the this compound scaffold, QSAR models can predict the activity of new, unsynthesized analogs.

Both 2D and 3D-QSAR models have been developed for classes of compounds containing pyrazole or piperidine (B6355638) rings. researchgate.netnih.govresearchgate.net A 2D-QSAR model might correlate physicochemical properties or topological indices with activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) relate the 3D properties of molecules (steric, electrostatic fields) to their biological potency. researchgate.net

For example, a QSAR study on 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors yielded models with high statistical significance (e.g., R² > 0.9, Q² > 0.6), indicating excellent predictive capability. researchgate.net These models provide contour maps that visualize regions where modifications to the scaffold would likely enhance or diminish activity. For instance, a CoMFA contour map might show that bulky, electropositive substituents at a specific position on the pyrazole or piperidine ring are favorable for activity. Such insights are invaluable for rational drug design. researchgate.net

Table 2: Statistical Parameters for a Sample 3D-QSAR Model on Pyrazole Derivatives

Model q² (Cross-validated R²) R² (Non-cross-validated R²) R²pred (Predictive R² for test set) Field Contributions
CoMFA_ES 0.664 0.975 Not reported Electrostatic, Steric
CoMSIA_SHA 0.614 0.938 Not reported Steric, Hydrophobic, H-bond Acceptor

Note: Data is illustrative, adapted from a study on 1H-pyrazole derivatives as EGFR inhibitors. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. For the this compound scaffold, DFT calculations provide deep insights into its geometry, electronic properties, and chemical reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or TZVP, are employed to optimize the molecular geometry and predict various properties. nih.govresearchgate.netjcsp.org.pknih.gov Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. jcsp.org.pknih.gov

These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structure. nih.govresearchgate.net Furthermore, reactivity descriptors like Fukui functions can be calculated to identify the most likely sites for electrophilic or nucleophilic attack within the molecule, guiding the synthesis of new derivatives. nih.gov

Table 3: Example DFT-Calculated Properties for a Pyridylpyrazole Derivative

Property Calculated Value Interpretation
HOMO Energy -6.21 eV Energy of the highest occupied molecular orbital
LUMO Energy -1.54 eV Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 4.67 eV Indicator of chemical stability
Dipole Moment 3.52 Debye Measure of molecular polarity

Note: Data is illustrative, based on a study of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695). nih.gov

Conformational Analysis and Prediction of Energetic Stability

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of the this compound scaffold is essential to understand its flexibility and the energetically preferred shapes it can adopt.

The piperidine ring typically exists in a chair conformation to minimize steric strain. nih.govnih.govnih.gov The key question is whether the pyrazole substituent occupies an axial or equatorial position. Computational methods, such as molecular mechanics (using force fields like COSMIC) and quantum mechanics (DFT), can be used to calculate the relative energies of different conformers. nih.gov

Studies on substituted piperidines have shown that the conformational preference can be influenced by electrostatic interactions, particularly in protonated forms. nih.gov For the this compound scaffold, theoretical studies can predict the dihedral angle between the pyrazole and piperidine rings and the energetic barrier to rotation, providing a comprehensive picture of its stereodynamics. researchgate.net This information is vital for understanding how the molecule might fit into a receptor's binding site.

Table 4: Example Conformational Energy Differences in Substituted Piperidines

Substituent (R) at C-4 State Preferred Conformation ΔG° (axial-equatorial) (kcal/mol)
Methyl Free Base Equatorial -1.7
Phenyl Free Base Equatorial -2.9
Fluoro Piperidinium Salt Axial +0.7

Note: Data is illustrative, adapted from a study on 4-substituted piperidines to demonstrate principles of conformational analysis. nih.gov

Prediction of Activity Spectra for Substances (PASS) and Target Prediction (e.g., SwissTargetPrediction)

Before embarking on extensive preclinical studies, computational tools can be used to predict the likely biological activities and protein targets of a novel compound. This helps to guide experimental efforts and uncover potential new applications.

The Prediction of Activity Spectra for Substances (PASS) online tool analyzes the structure of a molecule and predicts its biological activity spectrum based on a large database of known active compounds. cyberleninka.ru The output is a list of potential activities with corresponding probabilities (Pa for "probably active" and Pi for "probably inactive"). For new piperidine derivatives, PASS analysis might predict activities such as anticancer, antineurotic, or nootropic effects. cyberleninka.ru

Similarly, web-based tools like SwissTargetPrediction identify the most probable protein targets of a small molecule by comparing its structure to a library of known ligands for a wide range of proteins. cyberleninka.ru For a this compound scaffold, this could reveal potential interactions with enzymes, receptors, ion channels, or transport systems, highlighting promising avenues for therapeutic development. cyberleninka.ru

Table 5: Illustrative PASS Predictions for Novel Piperidine Derivatives

Predicted Activity Probability to be Active (Pa)
Phobic disorders treatment ~0.76
Nootropic 0.642
Antineurotic 0.600
Imidazoline receptor stimulation 0.575

Note: Data is illustrative, based on a study of new piperidine derivatives. cyberleninka.ru

Advanced Computational Methods (e.g., CoMFA, FMO, MEP, NLO)

Beyond the more common techniques, a suite of advanced computational methods can provide even deeper insights into the properties of this compound scaffolds.

Comparative Molecular Field Analysis (CoMFA): As mentioned under QSAR, CoMFA is a 3D-QSAR technique that generates contour maps to visualize the steric and electrostatic field requirements for optimal biological activity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: This analysis, derived from DFT calculations, focuses on the HOMO and LUMO to understand charge transfer within the molecule and its propensity to engage in chemical reactions. jcsp.org.pk

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule. These maps are invaluable for understanding intermolecular interactions, particularly hydrogen bonding and reactivity, by identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Non-Linear Optical (NLO) Properties: For materials science applications, computational methods can predict the NLO properties of a molecule, which are important for technologies like optical data processing.

These advanced methods, often used in combination, provide a detailed, multi-faceted computational profile of a molecule, guiding its optimization for either biological or material applications.

Exploration of Derivatives, Analogs, and Hybrid Scaffolds Incorporating the 3 3 Methyl 1h Pyrazol 1 Yl Piperidine Core

Design and Synthesis of Novel Pyrazole-Piperidine Derivatives

The synthesis of novel derivatives featuring the 3-(3-methyl-1H-pyrazol-1-yl)piperidine core is a focal point in medicinal chemistry. nih.gov A range of synthetic methodologies have been established to construct these molecules, typically involving the sequential or convergent assembly of the pyrazole (B372694) and piperidine (B6355638) ring systems.

A prevalent synthetic route entails the reaction of a pre-synthesized piperidine derivative with a pyrazole precursor. For instance, novel piperidine-fused pyrazoles can be accessed via a multi-step sequence, which may include the cyclocondensation of a cyclic β-cyanoketone with a hydrazine (B178648) to generate a tetrahydroindazole, a pyrazole fused to a cyclohexane ring that can be considered a piperidine precursor.

Conversely, another strategy involves the construction of the pyrazole ring onto an existing piperidine scaffold. This can be accomplished by treating a piperidine-containing intermediate with reagents that facilitate the formation of the pyrazole ring. For example, 3-methyl-1H-pyrazol-5(4H)-one can undergo a condensation reaction with various aldehydes in the presence of piperidine, which serves as a catalyst, to yield 4-arylmethylene-3-methyl-1H-pyrazol-5(4H)-one derivatives. rjpbcs.com

Multicomponent reactions (MCRs) have also become a powerful tool for the efficient synthesis of pyrazole-containing compounds, including those with fused piperidine rings. researchgate.net MCRs enable the one-pot synthesis of complex molecular architectures from three or more starting materials, providing benefits in terms of operational simplicity and atom economy. researchgate.net For instance, pyranopyrazoles, which represent related fused systems, can be synthesized through a one-pot MCR of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). researchgate.net

The design of these new derivatives is often centered on probing the chemical space surrounding the core scaffold to uncover compounds with desirable biological activities. The pyrazole moiety is a recurring structural motif in numerous biologically active compounds, and its combination with the piperidine ring, another privileged scaffold in pharmaceutical agents, presents a promising avenue for the discovery of new therapeutic agents. lifechemicals.comnih.gov

Synthetic StrategyDescriptionKey Reagents
Fused System Formation Cyclocondensation to form a pyrazole fused to a piperidine precursor ring system. Cyclic β-cyanoketone, Hydrazine
Pyrazole Ring Construction Reaction of a piperidine-containing intermediate to form the pyrazole ring. rjpbcs.com3-methyl-1H-pyrazol-5(4H)-one, Aldehydes, Piperidine (catalyst)
Multicomponent Reactions (MCRs) One-pot synthesis of complex pyrazole-containing molecules. researchgate.netresearchgate.netAldehyde, Malononitrile, β-ketoester, Hydrazine hydrate

Strategies for Structural Diversification on the Pyrazole Ring

The pyrazole ring within the this compound scaffold presents several opportunities for structural diversification, enabling the fine-tuning of physicochemical and pharmacological characteristics. The chemical reactivity of the pyrazole ring is governed by the two adjacent nitrogen atoms and the aromaticity of the ring system. mdpi.comnih.gov

Prominent strategies for the diversification of the pyrazole ring include:

Substitution at the N1 position: While the piperidine group is attached at the N1 position in the core compound, this position is a frequent site for introducing a variety of substituents in related pyrazole-containing molecules. This is commonly achieved through N-alkylation or N-arylation of an NH-pyrazole precursor. mdpi.com

Substitution at the C3, C4, and C5 positions: The carbon atoms of the pyrazole ring can be functionalized using a range of chemical transformations. Electrophilic substitution reactions are common, with the C4 position being particularly amenable to such reactions. nih.gov More recently, direct C-H activation and functionalization have been recognized as powerful methods for introducing substituents at specific positions on the pyrazole ring. researchgate.net

Introduction of functional groups: A diverse array of functional groups can be appended to the pyrazole ring, such as alkyl, aryl, halogen, nitro, and amino groups. These modifications can profoundly influence the biological activity of the resulting compounds. For example, the introduction of different aryl moieties on the pyrazole ring has been investigated in the design of anti-inflammatory agents. nih.gov

Formation of fused rings: The pyrazole ring can serve as a foundation for the construction of fused heterocyclic systems. This can be accomplished by reacting suitably functionalized pyrazoles with reagents that facilitate the formation of additional rings. organic-chemistry.org

PositionModification StrategyExample Reagents/ConditionsPotential Outcome
N1 N-alkylation/N-arylation mdpi.comAlkyl halides, Aryl halides (in the presence of a base)Introduction of various substituents for modulation of properties.
C4 Electrophilic substitution nih.govHalogenating agents, Nitrating agentsIntroduction of electron-withdrawing or electron-donating groups.
C3/C5 Functionalization researchgate.netOrganometallic reagents, Cross-coupling reactionsIntroduction of diverse carbon-based substituents.
Multiple Fused ring formation organic-chemistry.orgBifunctional reagentsCreation of novel polycyclic systems with distinct properties.

Modifications and Substitutions on the Piperidine Moiety

The piperidine moiety of the this compound scaffold is another key locus for structural modifications aimed at modulating the compound's properties. Piperidine is a six-membered nitrogen-containing heterocycle that is a prevalent structural element in many pharmaceutical products. wikipedia.orgnih.gov

Strategies for the modification of the piperidine ring encompass:

Substitution on the nitrogen atom: In instances where the piperidine nitrogen is not involved in the linkage to the pyrazole ring, it can be functionalized with a variety of substituents. This is a widely used strategy in the design of piperidine-containing drugs. ijnrd.org

Substitution on the carbon atoms: The carbon atoms of the piperidine ring can be adorned with a range of functional groups. This can be achieved through diverse synthetic methods, including alkylation, acylation, and the introduction of heteroatoms. The position and chemical nature of these substituents can exert a significant influence on the biological activity of the molecule. nih.gov For example, the introduction of a methyl group at the 4-position of the piperidine ring has been demonstrated to affect the activity of certain compounds. nih.gov

Introduction of spirocyclic systems: The piperidine ring can be integrated into a spirocyclic system, where one of its carbon atoms is shared with another ring. This creates a three-dimensional framework that can be advantageous for interactions with biological targets. tandfonline.comtandfonline.com

Formation of fused ring systems: The piperidine ring can be fused with other rings to generate bicyclic or polycyclic systems. This can be accomplished through various cyclization reactions.

Modification TypeDescriptionExample
Substitution Introduction of functional groups on the ring's carbon or nitrogen atoms. nih.gov4-methylpiperidine
Spirocyclization Formation of a spirocyclic system involving a carbon atom of the piperidine ring. tandfonline.comtandfonline.comSpiro-piperidine derivatives
Fusion Creation of a fused ring system with the piperidine ring. Tetrahydroindazole (pyrazole fused to a cyclohexane, a piperidine precursor)

Development of Fused and Spiro Ring Systems with the Pyrazole-Piperidine Unit

The construction of fused and spiro ring systems that incorporate the pyrazole-piperidine unit is a strategic approach to generate more complex and conformationally restrained molecules. These rigidified structures can lead to enhanced binding affinity and selectivity for biological targets.

Fused Ring Systems:

Fused ring systems are formed when the pyrazole and piperidine rings share two or more common atoms. A notable example is the tetrahydroindazole scaffold, in which a pyrazole ring is fused to a cyclohexane ring, which can be viewed as a precursor or analog of a piperidine ring. The synthesis of such systems frequently relies on cyclocondensation reactions. For instance, the reaction of a cyclic β-cyanoketone with a hydrazine can result in the formation of a pyrazole fused to a six-membered ring. Pyrazolopyridines, where a pyrazole is fused to a pyridine (B92270) ring, represent another important class of fused systems with therapeutic relevance. mdpi.com

Spiro Ring Systems:

Spiro compounds are characterized by two rings that are connected through a single common atom. The introduction of a spirocyclic junction can impose a well-defined three-dimensional arrangement of substituents. The synthesis of spiro-piperidine derivatives can be achieved through a variety of methods, including one-pot multicomponent reactions. tandfonline.com For example, novel spiro-piperidine derivatives have been synthesized utilizing environmentally benign ionic liquids in a one-pot fashion. tandfonline.com The piperidin-4-one scaffold is a versatile building block for the synthesis of both spiro and fused piperidine derivatives, owing to the reactivity of its carbonyl group. tandfonline.com

System TypeDescriptionSynthetic Approach
Fused Pyrazole and piperidine rings share two or more atoms. Cyclocondensation of a cyclic β-cyanoketone and hydrazine.
Fused Pyrazole ring fused to a pyridine ring. mdpi.comThermolysis of azidoacrylates in continuous flow.
Spiro Pyrazole and piperidine rings connected by a single atom. tandfonline.comOne-pot multicomponent reactions using ionic liquids.

Rational Design of Hybrid Pharmacophores Containing the this compound Motif

The rational design of hybrid pharmacophores entails the combination of the this compound motif with other recognized pharmacophoric groups to create novel molecules with potentially augmented or new biological activities. This strategy is founded on the principle of molecular hybridization, wherein two or more pharmacophores are covalently linked to interact with multiple biological targets or different binding sites on a single target.

The pyrazole-piperidine scaffold can be tethered to other heterocyclic systems, such as s-triazine, to generate hybrid molecules. For instance, new s-triazine derivatives that incorporate both pyrazole and piperidine moieties have been synthesized and characterized. mdpi.comresearchgate.net In these hybrid structures, the s-triazine core serves as a central scaffold to which the pyrazole, piperidine, and other functional groups (such as aniline) are attached. mdpi.comresearchgate.net The synthesis of such hybrids typically involves a stepwise process where the various components are sequentially introduced onto the central scaffold. mdpi.com

The design of these hybrid molecules is often informed by the known biological activities of the individual components. For example, both pyrazoles and s-triazines are known to be present in compounds exhibiting a broad spectrum of biological activities, including anticancer properties. mdpi.com By combining these pharmacophores, researchers aspire to develop new compounds with improved efficacy and selectivity.

Hybrid StrategyDescriptionExample
Scaffold-based Hybridization Linking the pyrazole-piperidine motif to a central scaffold like s-triazine. mdpi.comresearchgate.nets-Triazine derivatives with pyrazole and piperidine substituents.

Emerging Research Applications and Future Trajectories for 3 3 Methyl 1h Pyrazol 1 Yl Piperidine Research

Elucidation of Novel Biological Targets and Pathways

The specific biological targets of 3-(3-Methyl-1H-pyrazol-1-yl)piperidine are not yet fully elucidated, but its structural components suggest several promising avenues for investigation. The piperidine (B6355638) ring is a core feature of many neuroactive compounds. For instance, (RS)-piperidine-3-carboxylic acid (a structural relative) is known to be a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a key process in neurotransmission. nih.govresearchgate.net This suggests that derivatives of this compound could potentially modulate GABAergic pathways, which are critical in regulating neuronal excitability.

Furthermore, the pyrazole (B372694) nucleus is a well-established pharmacophore found in a wide range of biologically active molecules. mdpi.com Pyrazole-based compounds have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. genescells.ru The broad spectrum of activities associated with pyrazole derivatives highlights their ability to interact with diverse biological targets. mdpi.com Future research will likely focus on screening this compound and its analogues against panels of receptors, enzymes, and ion channels to uncover its specific molecular targets and delineate its mechanism of action.

Development as Research Tools and Probes in Biological Systems

Beyond direct therapeutic applications, this compound serves as a valuable scaffold for the creation of sophisticated research tools and chemical probes. researchgate.net Its structure can be systematically modified to generate libraries of compounds for exploring biological systems. As a heterocyclic amino acid derivative, it can be employed as a building block in the preparation of DNA-encoded chemical libraries and peptide-based compounds. researchgate.net

These chemical probes, derived from the core scaffold, can be used to:

Map Pharmacophores: Identify the key structural features required for binding to a specific biological target.

Validate Targets: Confirm the role of a specific protein or pathway in a disease process.

Image Biological Processes: By incorporating fluorescent tags or other reporter groups, these probes can help visualize molecular interactions within cells and tissues.

The utility of this compound as a foundational structure allows for the systematic exploration of chemical space to develop highly selective and potent probes for fundamental biological research. researchgate.net

Integration with Advanced Screening Platforms (e.g., High-Throughput Screening, Fragment-Based Drug Discovery)

The molecular properties of this compound make it an ideal candidate for integration into modern drug discovery platforms like High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). nih.gov FBDD, in particular, has emerged as a powerful alternative to traditional HTS for identifying starting points for drug development campaigns. nih.gov This approach uses libraries of small, low-molecular-weight compounds ("fragments") to find weak but efficient binders to biological targets. nih.govrsc.org

The piperidine component provides a three-dimensional character that is often lacking in traditional, flatter screening collections, allowing for better sampling of the complex 3D shapes of protein binding pockets. whiterose.ac.uk The properties of this compound align well with the general guidelines for fragment libraries, often referred to as the "Rule of Three."

Fragment Property (Rule of Three)Typical ValueRelevance to this compound
Molecular Weight&lt; 300 DaThe compound's molecular weight (165.24 g/mol) falls well within this range. biosynth.com
cLogP&lt; 3Its structure suggests a low lipophilicity, favorable for aqueous solubility in screening assays.
Hydrogen Bond Donors≤ 3The piperidine NH group acts as a hydrogen bond donor.
Hydrogen Bond Acceptors≤ 3The pyrazole nitrogen atoms act as hydrogen bond acceptors.

The incorporation of this and similar 3D fragments into screening libraries enhances chemical diversity and increases the probability of finding high-quality hits for challenging drug targets. whiterose.ac.ukresearchgate.net Furthermore, advances in automated, nanoscale synthesis allow for the rapid creation of libraries based on this scaffold for direct use in HTS campaigns, accelerating the discovery process. rsc.org

Innovations in Synthetic Strategies for Enhanced Accessibility

The accessibility of this compound and its derivatives is crucial for its widespread investigation. Recent research has focused on developing regioselective synthetic methods to produce these compounds efficiently. A prominent strategy involves a multi-step sequence starting from piperidine-based carboxylic acids. nih.govresearchgate.net

The key steps in this synthetic approach are outlined below:

β-Keto Ester Formation: Piperidine-3-carboxylic acid is converted into its corresponding β-keto ester. nih.govresearchgate.net

Enamine Formation: The β-keto ester is then treated with N,N-dimethylformamide dimethyl acetal (B89532) to form a β-enamine diketone intermediate. nih.govresearchgate.net

Pyrazole Ring Cyclization: The crucial step involves the reaction of the β-enamine diketone with a hydrazine (B178648) derivative. The use of different N-mono-substituted hydrazines allows for the introduction of various substituents on the pyrazole ring. nih.gov This cyclization affords the desired pyrazole-piperidine scaffold.

N-Alkylation: In cases where hydrazine hydrate (B1144303) is used, a tautomeric NH-pyrazole is formed, which can then be selectively N-alkylated to yield the final 3-(N-Boc-piperidinyl)-1H-pyrazole products. nih.govresearchgate.net

A significant challenge in pyrazole synthesis is controlling the regioselectivity of the cyclization reaction. nih.gov However, modern synthetic strategies have demonstrated high regioselectivity, affording the desired 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. nih.govresearchgate.net

Synthetic StepKey ReagentsPurposeReference
β-Keto Ester FormationPiperidine carboxylic acid, coupling agentsCreates the 1,3-dicarbonyl precursor. nih.govresearchgate.net
β-Enamine Diketone Synthesisβ-Keto ester, N,N-dimethylformamide dimethyl acetalActivates the precursor for cyclization. nih.govresearchgate.net
Pyrazole Cyclizationβ-Enamine diketone, N-substituted hydrazinesForms the core pyrazole ring structure. nih.gov
N-Alkylation (optional)Tautomeric NH-pyrazole, alkyl halidesIntroduces substituents on the pyrazole nitrogen. nih.govresearchgate.net

Challenges and Opportunities in the Continued Academic Investigation of this compound

The continued investigation of this compound presents both challenges and significant opportunities for academic research.

Challenges:

Synthetic Complexity: While innovative strategies exist, the synthesis can still be multi-stepped and require careful control of reaction conditions to ensure high yields and correct regioselectivity, often necessitating chromatographic purification. nih.govmdpi.com

Target Deconvolution: For a fragment-like molecule, identifying its specific, high-affinity biological target(s) can be a considerable undertaking, requiring extensive screening and validation experiments.

Limited Commercial Availability: The availability of diverse starting materials and substituted hydrazine precursors can sometimes limit the exploration of a wider chemical space around the core scaffold. lookchem.com

Opportunities:

Scaffold for Novel Therapeutics: The compound's unique 3D structure and favorable fragment-like properties make it an excellent starting point for developing novel drugs, particularly for complex targets like protein-protein interactions or allosteric sites.

Exploration of 3D Chemical Space: As drug discovery moves towards more complex and three-dimensional molecules, scaffolds like this one are increasingly valuable for building libraries that can effectively probe the topology of biological targets. whiterose.ac.uk

Development of Green Chemistry Approaches: There is an opportunity to develop more efficient, economical, and environmentally sustainable synthetic routes, potentially avoiding toxic solvents or expensive catalysts, making the scaffold more accessible for widespread research. google.com

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